molecular formula C12H13FO4 B13628159 3-(tert-Butoxycarbonyl)-5-fluorobenzoic acid

3-(tert-Butoxycarbonyl)-5-fluorobenzoic acid

Cat. No.: B13628159
M. Wt: 240.23 g/mol
InChI Key: IFJWUMRFPRLZKR-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)-5-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the fluorine atom can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature and can be completed within a few hours.

Industrial Production Methods

Industrial production of Boc-protected compounds often utilizes flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups.

    Deprotection Reactions: The major product is 5-fluorobenzoic acid.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butoxycarbonyl)-4-fluorobenzoic acid
  • 3-(tert-Butoxycarbonyl)-6-fluorobenzoic acid
  • 3-(tert-Butoxycarbonyl)-5-chlorobenzoic acid

Uniqueness

3-(tert-Butoxycarbonyl)-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its reactivity and biological properties compared to other Boc-protected benzoic acids. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules .

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-4-7(10(14)15)5-9(13)6-8/h4-6H,1-3H3,(H,14,15)

InChI Key

IFJWUMRFPRLZKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)F

Origin of Product

United States

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